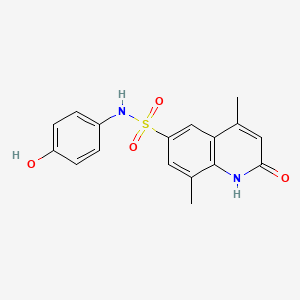

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide

Overview

Description

“N-(4-hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .

Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, “N-(4-Hydroxyphenyl)maleimide”, has been reported. Its molecular formula is C10H7NO3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(4-hydroxyphenyl)glycine”, include a molar mass of 167.16 g/mol, a melting point of 244 °C, and a boiling point of 446.3 °C .

Mechanism of Action

Target of Action

The primary target of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide, also known as Fenretinide , is the retinoid receptor. This compound inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets by inducing apoptosis, a process of programmed cell death, rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide affects several biochemical pathways related to cell growth and apoptosis. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . The compound’s ability to induce apoptosis rather than differentiation is a key feature that distinguishes it from vitamin A .

Pharmacokinetics

It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . All these properties render Fenretinide an attractive candidate for cancer chemoprevention .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, the application of nitrification inhibitors can have varying effects on the gross nitrification rate depending on the type of inhibitor used

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutic agents. This compound is also relatively easy to synthesize and purify, which makes it suitable for large-scale production. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One potential application of this compound is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to protect neurons against oxidative stress and inflammation, which are two key factors in the development of Alzheimer's disease. Another potential application of this compound is in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit their migration and invasion, which suggests that it may be an effective anti-cancer agent. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves the condensation of 4-hydroxybenzaldehyde with 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-sulfonamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields this compound as a white crystalline solid with a high degree of purity.

Scientific Research Applications

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Several studies have demonstrated the potential of this compound as a therapeutic agent in the treatment of various diseases, such as breast cancer, lung cancer, rheumatoid arthritis, and Alzheimer's disease.

Safety and Hazards

properties

IUPAC Name |

N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOBIWPFJCCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301333362 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200271 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

899999-01-0 | |

| Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)

![methyl 3-[4-(4-fluorobenzoyl)-1H-1,2,3-triazol-1-yl]-2-thiophenecarboxylate](/img/structure/B2787454.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2787467.png)

![5-((3,4-Dichlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2787471.png)